A Comprehensive Technical Guide to the Physicochemical Characteristics of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Characteristics of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone of drug design, forming the core of numerous antibacterial, antifungal, and antimalarial agents.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of biological activity and pharmacokinetic properties. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid emerges as a compound of significant interest to researchers and drug development professionals. It is a molecular architecture that combines four key features:
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A Quinoline Core: A bicyclic aromatic system known for its ability to intercalate DNA and interact with various enzymatic targets.[2]
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A Carboxylic Acid (C3): Provides a crucial handle for salt formation to enhance solubility, or for derivatization into esters and amides to create prodrugs or modulate target binding.
-
A Trifluoromethyl Group (C4): A powerful bioisostere for a methyl or ethyl group, the CF₃ moiety often enhances metabolic stability, increases membrane permeability, and can significantly improve binding affinity through favorable electrostatic interactions.[3]
-
A Chloro Substituent (C6): Modifies the electronic landscape of the quinoline ring and offers a potential site for further synthetic elaboration through cross-coupling reactions.
This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of this compound, offers standardized protocols for its empirical determination, and contextualizes its relevance in synthetic and pharmaceutical applications. All work is presented with the understanding that this compound is intended for research use only.[4]
Section 1: Chemical Identity and Core Properties
A clear definition of the molecule's fundamental properties is the foundation of all subsequent research and development activities.
| Property | Value | Source |
| IUPAC Name | 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid | N/A |
| CAS Number | 929974-08-3 | [4] |
| Molecular Formula | C₁₁H₅ClF₃NO₂ | [4] |
| Molecular Weight | 275.61 g/mol | [4] |
| Physical Form | Solid (predicted, likely off-white powder) | [5] |
| Purity | Typically ≥95-97% (as supplied by vendors) | [6][7][8] |
| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated area | [6] |
Section 2: Physicochemical Properties - Data and Analysis
The physicochemical profile of a compound dictates its behavior from the lab bench to potential in-vivo applications. While some empirical data for this specific molecule is not publicly available, we can predict its properties based on its structure and provide context for their importance.
| Physicochemical Parameter | Value / Predicted Behavior | Significance in Drug Development |
| Melting Point (°C) | Data not available. | A sharp melting point is a primary indicator of purity. |
| Aqueous Solubility | Predicted to be low in neutral water, higher in basic solutions. | Impacts formulation, dissolution rate, and oral bioavailability. |
| pKa | Predicted ~3.5 - 4.5 (for the carboxylic acid). | Determines the ionization state at physiological pH (7.4), which governs solubility, absorption, and cell permeability. |
| LogP | Predicted to be moderately high. | Indicates lipophilicity, affecting membrane transport, protein binding, and metabolism. |
Acidity (pKa)
The carboxylic acid function is the most significant determinant of the compound's acid-base properties. The pKa value indicates the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. For a carboxylic acid on an aromatic scaffold, the pKa is typically in the range of 3.5 to 4.5. At physiological pH, the molecule will be almost entirely in its deprotonated, carboxylate form, which is more water-soluble but less able to passively diffuse across lipid membranes. Understanding this value is critical for designing appropriate formulation strategies and interpreting data from cell-based assays.
Section 3: Spectroscopic Profile (Structural Elucidation)
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While a definitive spectrum for this compound is not published, we can predict the key features based on established principles and data from closely related analogs.[3][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the protons on the quinoline ring. The precise chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. A broad singlet for the carboxylic acid proton will likely appear far downfield (>10 ppm), though it may be subject to exchange with residual water in the solvent.
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¹³C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the carbons of the quinoline ring, and the carbon of the trifluoromethyl group, which will appear as a characteristic quartet due to coupling with the fluorine atoms (¹JCF ≈ 275 Hz).[3]
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¹⁹F NMR: A strong singlet is expected around -62 ppm, which is a typical chemical shift for a CF₃ group attached to an aromatic ring.[3][9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands that confirm the presence of the key functional groups:
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp absorption at ~1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.
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C=C/C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline ring.
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C-F Stretches: Strong, intense bands in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In a high-resolution mass spectrum (HRMS), the compound would show a distinct isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides a powerful confirmation of the elemental formula.
Section 4: Proposed Synthesis and Reactivity
Understanding the synthesis of the title compound provides insight into potential impurities and its inherent chemical stability. A plausible and efficient route is the Gould-Jacobs reaction , a well-established method for constructing the quinoline-4-one core.
Caption: Figure 1: Plausible Gould-Jacobs Synthesis Pathway.
Reactivity Insights: The carboxylic acid is the primary site of reactivity, readily undergoing esterification or amidation under standard conditions. This allows the compound to be easily incorporated into larger, more complex molecules, fulfilling its role as a versatile synthetic intermediate.
Section 5: Experimental Protocols for Physicochemical Characterization
For researchers who need to empirically verify the properties of this compound, the following standardized protocols are recommended. These methods are designed to be self-validating and use widely available laboratory equipment.
Caption: Figure 2: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination (Capillary Method)
-
Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2°C) indicates high purity.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated supernatant from the excess solid.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Protocol: pKa Determination via Potentiometric Titration
-
Solution Prep: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility of both the acidic and basic forms.
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C), immerse a calibrated pH electrode, and stir continuously.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). Alternatively, the pKa can be calculated from the first derivative of the plot.
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related quinoline carboxylic acids provide a strong basis for safe handling procedures.[5][10]
-
Health Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[5]
-
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[5]
-
Response:
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dry environment, as some related structures are sensitive to moisture.[5] A recommended storage temperature is 2-8°C.[6]
Conclusion
6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a strategically designed synthetic building block with significant potential for application in drug discovery and materials science. Its key physicochemical characteristics—notably its acidity, predicted lipophilicity, and spectroscopic profile—are direct consequences of its unique combination of functional groups. While empirical data for some properties are yet to be published, this guide provides a robust framework for its characterization, safe handling, and synthetic application, empowering researchers to leverage its full potential in their scientific endeavors.
References
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DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
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Anonymous. (2006, September 1). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Retrieved from [Link]
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Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
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ResearchGate. (2019, January 9). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
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Cheméo. (n.d.). 4-Chloro-6-fluoro- quinoline-3-carboxylic acid. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
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